

# An In-depth Technical Guide to Biotin-C10-NHS Ester in Proteomics

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## Compound of Interest

Compound Name: *Biotin-C10-NHS Ester*

Cat. No.: *B1406924*

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## Introduction

Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in proteomics research. The high-affinity interaction between biotin and avidin or streptavidin enables the highly specific capture and enrichment of labeled proteins from complex biological samples. **Biotin-C10-NHS Ester** has emerged as a valuable tool for these applications. This in-depth technical guide provides a comprehensive overview of its core applications in proteomics, including detailed experimental protocols, quantitative data, and workflow visualizations to empower researchers in their scientific endeavors.

**Biotin-C10-NHS Ester** is an amine-reactive biotinylation reagent that features a 10-carbon alkyl chain spacer arm. This spacer arm positions the biotin moiety away from the labeled protein, which can help to reduce steric hindrance and improve its accessibility for binding to avidin or streptavidin. The N-hydroxysuccinimide (NHS) ester functional group reacts efficiently with primary amines, such as the side chains of lysine residues and the N-termini of proteins, to form stable amide bonds.

## Core Chemical and Physical Properties

Property	Value
Chemical Name	11-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester
Molecular Formula	C25H40N4O6S
Molecular Weight	524.67 g/mol
CAS Number	887628-40-2
Reactivity	Primary amines (-NH2)
Spacer Arm	10-carbon alkyl chain

## Applications in Proteomics

The primary application of **Biotin-C10-NHS Ester** in proteomics is the selective labeling of proteins for subsequent enrichment and analysis. This is particularly useful for:

- **Cell Surface Proteomics:** Due to its membrane-impermeable nature when used under specific conditions, it can selectively label proteins exposed on the cell surface. This allows for the characterization of the cell surface proteome, which is crucial for understanding cell signaling, adhesion, and for the discovery of biomarkers and therapeutic targets.
- **Protein-Protein Interaction Studies:** **Biotin-C10-NHS Ester** can be used in proximity labeling applications, such as BioID, to identify proteins that are in close proximity to a protein of interest.
- **Enrichment of Low-Abundance Proteins:** By biotinylating a specific subset of proteins, researchers can enrich them from a complex mixture, thereby increasing their concentration for downstream analysis by mass spectrometry.

## Quantitative Data and Reagent Comparison

The efficiency of biotinylation can be influenced by the choice of the biotinylation reagent. While specific quantitative data for **Biotin-C10-NHS Ester** is not extensively published, data from similar NHS-biotin reagents can provide valuable benchmarks.

Reagent	Spacer Arm	Key Features	Reported Labeling Efficiency
Biotin-C10-NHS Ester	10-carbon alkyl chain	Hydrophobic spacer, may offer advantages in specific applications.	Data not widely available. Expected to be high under optimal conditions.
NHS-Biotin	None (short)	Shortest spacer arm, membrane-permeable, suitable for intracellular labeling.	>90% for antibodies, 70-85% for other proteins.[1]
NHS-LC-Biotin	Long alkyl chain	Reduces steric hindrance compared to NHS-Biotin.[2]	High, similar to other NHS-ester reagents.
Biotin-PEG4-NHS Ester	PEG spacer	Improves water solubility and reduces aggregation of the labeled protein.[3]	High, similar to other NHS-ester reagents.

The hydrophobic nature of the C10 alkyl chain in **Biotin-C10-NHS Ester** may be advantageous in studies involving membrane proteins or hydrophobic environments. In contrast, reagents with polyethylene glycol (PEG) spacers offer increased hydrophilicity, which can enhance the solubility of the labeled protein and reduce non-specific binding.[4]

## Experimental Protocols

### Protocol 1: Biotinylation of Cell Surface Proteins

This protocol describes the biotinylation of proteins on the surface of intact cells.

Materials:

- **Biotin-C10-NHS Ester**
- Anhydrous Dimethyl sulfoxide (DMSO)

- Phosphate-Buffered Saline (PBS), pH 8.0, ice-cold
- Quenching Buffer (e.g., 100 mM glycine in PBS or Tris-Buffered Saline)
- Cell scrapers
- Centrifuge

#### Procedure:

- Cell Preparation: Grow cells to confluency in culture plates. Wash the cells three times with ice-cold PBS to remove any amine-containing media.
- Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of **Biotin-C10-NHS Ester** in anhydrous DMSO.
- Biotinylation Reaction: Dilute the **Biotin-C10-NHS Ester** stock solution in ice-cold PBS (pH 8.0) to a final concentration of 0.5-1 mM. Add the biotinylation solution to the cells, ensuring the entire surface is covered. Incubate for 30 minutes at 4°C with gentle agitation.
- Quenching: Remove the biotinylation solution and wash the cells three times with ice-cold Quenching Buffer to stop the reaction.
- Cell Lysis and Protein Extraction: Lyse the cells using a suitable lysis buffer containing protease inhibitors. Collect the cell lysate by scraping and centrifugation to pellet cell debris. The supernatant contains the biotinylated cell surface proteins.

## Protocol 2: Enrichment of Biotinylated Proteins using Streptavidin Agarose

This protocol details the capture of biotinylated proteins from a cell lysate.

#### Materials:

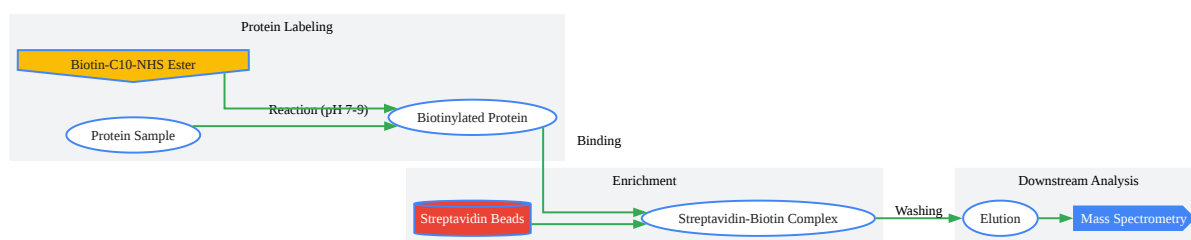
- Cell lysate containing biotinylated proteins
- Streptavidin-agarose beads

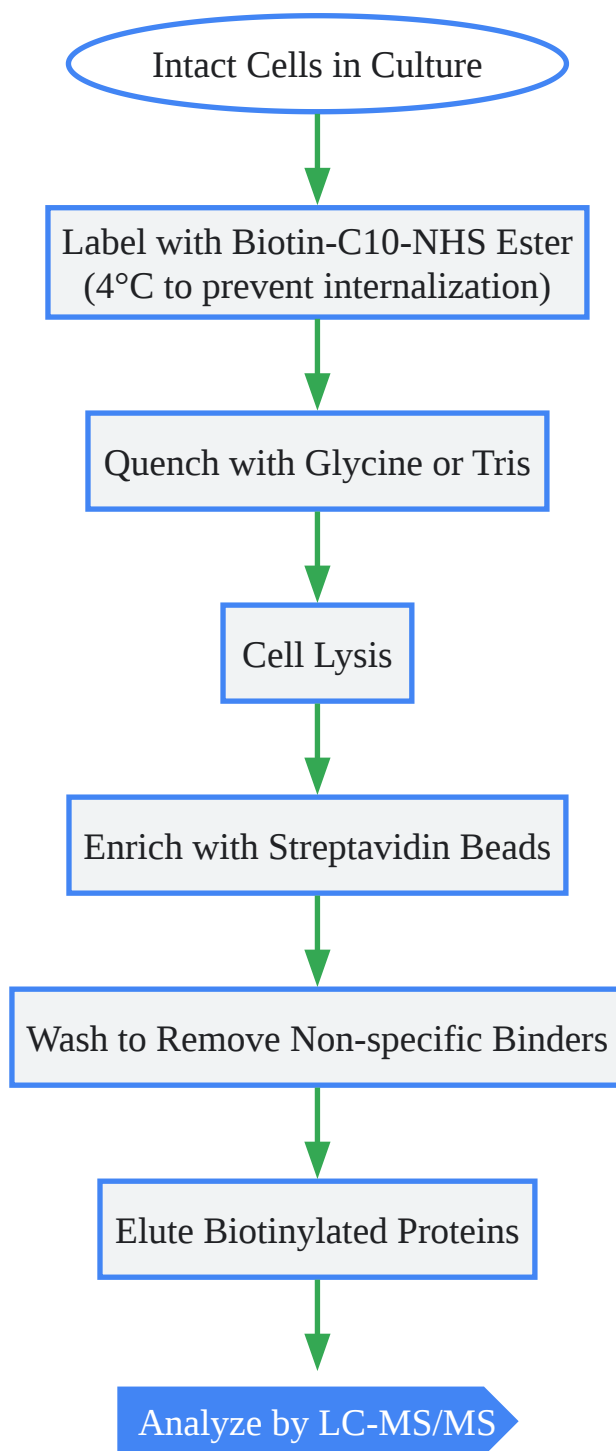
- Wash Buffer (e.g., PBS with 0.1% Tween-20)
- Elution Buffer (e.g., SDS-PAGE sample buffer)

Procedure:

- **Bead Preparation:** Wash the streptavidin-agarose beads with Wash Buffer to remove any storage solution.
- **Binding:** Add the cell lysate to the washed beads and incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins.
- **Washing:** Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively with Wash Buffer (at least 3-5 times) to remove non-specifically bound proteins.
- **Elution:** Add Elution Buffer to the beads and boil for 5-10 minutes to release the bound proteins.
- **Analysis:** Centrifuge to pellet the beads, and collect the supernatant containing the enriched biotinylated proteins for downstream analysis, such as SDS-PAGE and mass spectrometry.

## Mandatory Visualizations





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